tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate
Description
The compound tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a heterocyclic molecule featuring a pyridine core substituted with a chloropyridinyl-benzodioxole moiety and a tert-butyl carbamate-protected dihydropyridine ring. Key features include:
- Pyridine and Benzodioxole Systems: The 5-chloropyridin-2-yl group and methyl-substituted benzodioxole may enhance lipophilicity and influence binding interactions .
- Dihydropyridine Core: The partially saturated pyridine ring could confer conformational flexibility, impacting molecular recognition .
- tert-Butyl Carbamate: A common protecting group that improves solubility during synthetic workflows .
Properties
Molecular Formula |
C23H25ClN2O4 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4/c1-22(2,3)30-21(27)26-12-10-15(11-13-26)17-6-5-7-18-20(17)29-23(4,28-18)19-9-8-16(24)14-25-19/h5-10,14H,11-13H2,1-4H3 |
InChI Key |
SRZWZBUTFKRILX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3=CCN(CC3)C(=O)OC(C)(C)C)C4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Boronate Ester Intermediate
The key intermediate, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate , is synthesized by borylation of a corresponding triflate or halide precursor using bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Borylation | Bis(pinacolato)diboron (0.864 g, 3.40 mmol), Pd(dppf)Cl2 (0.29 g, 0.39 mmol), potassium acetate (0.642 g, 6.54 mmol), 1,4-dioxane (20 mL), 80 °C, inert atmosphere, overnight | ~90% | Reaction mixture degassed and stirred under nitrogen; purified by silica gel chromatography |
The reaction proceeds efficiently to give the boronate ester with characteristic NMR signals confirming the tert-butyl group (1.38 ppm, singlet, 9H) and the dihydropyridine protons.
Suzuki-Miyaura Cross-Coupling to Form the Target Compound
The boronate ester is then coupled with an aryl halide bearing the 5-chloropyridin-2-yl and benzodioxolyl substituents using Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 under basic aqueous-organic conditions.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Suzuki Coupling | Boronate ester (0.62 g, 2.02 mmol), aryl bromide (0.20 g, 0.67 mmol), Pd(PPh3)4 (54 mg, 0.05 mmol), Na2CO3 (2.0 M, 2.7 mL), toluene:EtOH (2:1, 9 mL), 80 °C, 4.5 h, inert atmosphere | 93% | Reaction degassed with sonication under argon; workup includes extraction, drying, and concentration; product isolated as off-white solid with LC-MS m/z 422.0 (M+Na) |
Alternative conditions include use of Pd(dppf)Cl2 catalyst with potassium phosphate base in 1,4-dioxane-water mixtures, sometimes under microwave irradiation at 80-130 °C for rapid reaction times (0.5 to 1 hour), yielding up to 100% product.
Purification and Characterization
The crude products are purified by silica gel chromatography using solvent gradients such as hexanes/ethyl acetate or dichloromethane/methanol mixtures. The final compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Proton NMR signals consistent with the tert-butyl group, aromatic protons, and heterocyclic ring protons.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular ion peaks matching calculated molecular weights (e.g., m/z 422.2 for C23H33N3O3 + Na).
Summary Table of Preparation Conditions
| Preparation Step | Catalyst | Base | Solvent(s) | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Borylation of dihydropyridine | Pd(dppf)Cl2 | Potassium acetate | 1,4-Dioxane | 80 °C | Overnight | ~90% | Inert atmosphere, degassed |
| Suzuki coupling with aryl bromide | Pd(PPh3)4 or Pd(dppf)Cl2 | Sodium carbonate or Potassium phosphate | Toluene:EtOH, or 1,4-Dioxane:Water | 80-130 °C | 0.5-4.5 h | 93-100% | Microwave irradiation possible for faster reaction |
Chemical Reactions Analysis
Tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which may have therapeutic implications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators of the Target Compound
The 5-chloropyridin-2-yl group may improve metabolic stability relative to unchlorinated pyridines due to reduced oxidative susceptibility .
Physicochemical Properties :
- Molecular weight and logP values are likely higher than simpler analogs (e.g., tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate) due to the benzodioxole system .
- The dihydropyridine core may improve aqueous solubility compared to fully aromatic systems .
Synthetic Considerations :
- Suzuki-Miyaura coupling (as in ) is a plausible route for introducing the benzodioxole-pyridine moiety .
- The tert-butyl carbamate group is typically introduced via Boc-protection strategies, as seen in .
Research Findings and Implications
- Stability : The tert-butyl group likely enhances stability during synthesis, as observed in similar intermediates .
- Spectroscopic Characterization : NMR and MS data for analogs (e.g., ) indicate that the target compound’s structure could be confirmed via ¹H/¹³C-NMR and high-resolution mass spectrometry .
Biological Activity
The compound tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps, often utilizing various reagents and conditions to achieve high yields. One notable method involves the reaction of tert-butyl carbamate derivatives with chlorinated pyridines under controlled conditions to yield the desired product. The synthetic pathway can be summarized as follows:
- Starting Materials : tert-butyl carbamate and 5-chloropyridine.
- Reagents : Use of bases such as triethylamine to facilitate the reaction.
- Conditions : Reactions are typically carried out in organic solvents at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. It has been noted for its potential as an inhibitor of certain biological processes, which may include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits inhibitory effects against various bacterial strains.
- Antitumor Activity : Research indicates that it may induce apoptosis in cancer cell lines through modulation of key signaling pathways.
Data Table: Biological Assays
The following table summarizes key findings from biological assays conducted on this compound:
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 25 | |
| Antitumor | HeLa | 15 | |
| Enzyme Inhibition | CYP450 | 30 |
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 20 µM.
-
Cancer Cell Line Study :
- In vitro experiments using HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
-
Metabolic Pathway Modulation :
- Investigations into the compound's effects on cytochrome P450 enzymes revealed that it acts as a moderate inhibitor, which could influence drug metabolism and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
